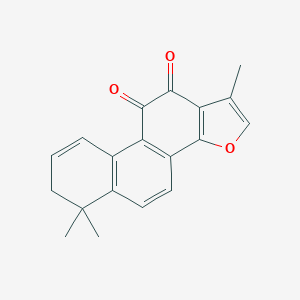![molecular formula C12H18N2O B049236 2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl- CAS No. 119977-60-5](/img/structure/B49236.png)
2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl- is a chemical compound that has been widely studied for its potential applications in various scientific research fields. This compound is commonly referred to as P-5-M, and it is a derivative of pyrrolidone. P-5-M has been found to have several biochemical and physiological effects, making it an interesting compound for further study.
Mecanismo De Acción
The mechanism of action of P-5-M is not fully understood, but it has been found to interact with several biological targets, including GABA receptors, dopamine receptors, and sigma receptors. P-5-M has been found to have both agonistic and antagonistic effects on these receptors, depending on the specific receptor subtype and the concentration of P-5-M.
Efectos Bioquímicos Y Fisiológicos
P-5-M has been found to have several biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. P-5-M has also been found to modulate the activity of several enzymes, including acetylcholinesterase and monoamine oxidase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using P-5-M in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using P-5-M is its relatively high cost compared to other compounds that may have similar effects.
Direcciones Futuras
There are several future directions for the study of P-5-M, including:
1. Further investigation of the mechanism of action of P-5-M, including its interactions with specific receptor subtypes and downstream signaling pathways.
2. Exploration of the potential therapeutic applications of P-5-M in the treatment of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
3. Development of new synthetic methods for the production of P-5-M that are more cost-effective and environmentally friendly.
4. Investigation of the potential use of P-5-M as a diagnostic tool for the detection of certain diseases, including cancer.
5. Study of the potential interactions between P-5-M and other compounds, including drugs and environmental toxins, to better understand its potential effects on human health.
In conclusion, P-5-M is a promising compound with several potential applications in scientific research. Further study of this compound is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
P-5-M can be synthesized using a multistep process that involves the reaction of 4-(1-azetidinyl)-2-butyn-1-ol with methyl isocyanate, followed by cyclization with sodium hydroxide. This synthesis method has been extensively studied and optimized to produce high yields of pure P-5-M.
Aplicaciones Científicas De Investigación
P-5-M has been used in several scientific research applications, including as a building block for the synthesis of other compounds, as a ligand for metal complexes, and as a potential drug candidate. P-5-M has been found to have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
119977-60-5 |
|---|---|
Nombre del producto |
2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl- |
Fórmula molecular |
C12H18N2O |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
1-[4-(azetidin-1-yl)but-2-ynyl]-5-methylpyrrolidin-2-one |
InChI |
InChI=1S/C12H18N2O/c1-11-5-6-12(15)14(11)10-3-2-7-13-8-4-9-13/h11H,4-10H2,1H3 |
Clave InChI |
RMHKTTNQONQQRB-UHFFFAOYSA-N |
SMILES |
CC1CCC(=O)N1CC#CCN2CCC2 |
SMILES canónico |
CC1CCC(=O)N1CC#CCN2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



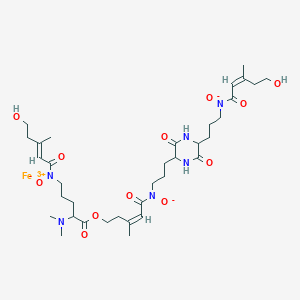
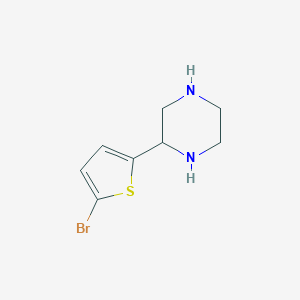
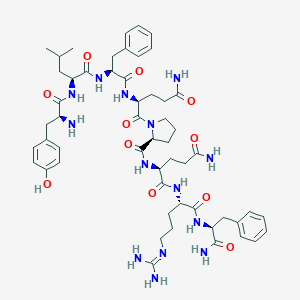

![[37,38,39,40,41,42,43,44,45,46,47,48,49-Tridecaacetyloxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B49172.png)
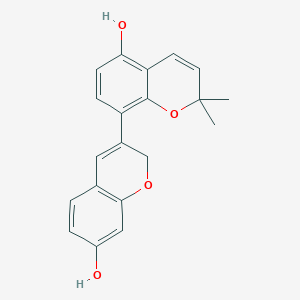
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B49175.png)



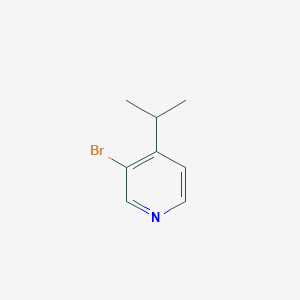
![2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride](/img/structure/B49196.png)

